
7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of chromone derivatives often involves strategies that incorporate various substituents to modify the molecule's properties for targeted applications. For instance, a series of novel chromene compounds, including structures related to the specified compound, have been synthesized through reductive amination and characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy, demonstrating significant antibacterial and antifungal activity (Mandala et al., 2013). Another synthesis approach involved the reaction of pentafluoroacetophenone with dimethyl oxalate, showcasing the versatility in creating complex fluorinated chromene structures (Pimenova et al., 2003).
Molecular Structure Analysis
The molecular structure of chromones is crucial for their chemical and physical properties. Chromones typically exhibit planar structures that are conducive to stacking interactions, affecting their chemical reactivity and biological activity. The crystal structure analysis of similar chromone derivatives has provided insights into their geometric configurations, stabilizing interactions, and potential binding modes within biological systems (Reis et al., 2013).
Chemical Reactions and Properties
Chromones undergo a variety of chemical reactions, including cycloadditions, electrophilic substitutions, and nucleophilic attacks, demonstrating their versatility as synthetic intermediates. Their reactivity can be further tuned by substituents such as the trifluoromethyl group, which imparts unique electronic and steric properties, influencing the molecule's reactivity and interaction with biological targets (Rawat et al., 2006).
Physical Properties Analysis
The physical properties of chromones, including solubility, melting point, and crystallinity, are influenced by their molecular structure. Substituents like methoxy and trifluoromethyl groups affect these properties by altering the molecule's polarity, hydrogen bonding capacity, and molecular packing in the solid state. These properties are essential for the compound's application in drug formulation and material science (Yuan et al., 2010).
Chemical Properties Analysis
The chemical properties of chromones, such as acidity, basicity, and reactivity towards various reagents, are pivotal for their biological activity and applications in synthesis. The presence of electron-donating or electron-withdrawing groups significantly affects these properties, influencing the compound's behavior in chemical reactions and its interactions with biological targets. For example, the introduction of a trifluoromethyl group enhances the compound's electrophilic character, making it a valuable intermediate in organic synthesis (Xiang & Yang, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
7-methoxy-3-phenoxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3O4/c1-22-11-7-8-12-13(9-11)24-16(17(18,19)20)15(14(12)21)23-10-5-3-2-4-6-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILUHHJIYWCZAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl 3-methyl-2-butenoate](/img/structure/B5619209.png)
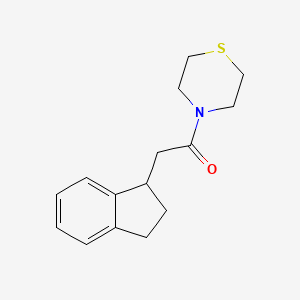
![(3aR*,6aR*)-2-acetyl-5-{[2-(methylthio)pyrimidin-5-yl]methyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5619242.png)
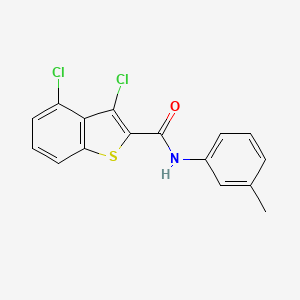
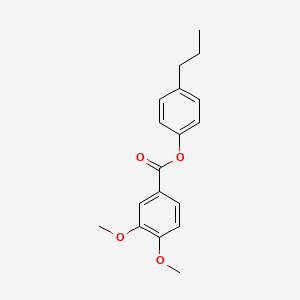

![(1S*,5R*)-6-[3-(2-methoxyphenyl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5619269.png)
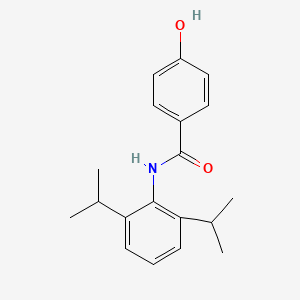
![2-benzyl-8-{[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5619291.png)
![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-indole](/img/structure/B5619295.png)
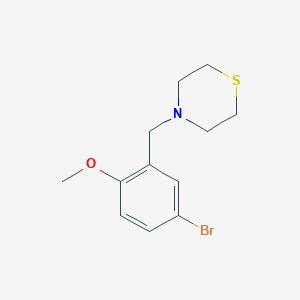
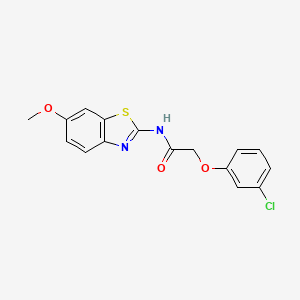
![3-{[(2-methoxyethyl)amino]sulfonyl}-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)benzamide](/img/structure/B5619304.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-fluorobenzamide](/img/structure/B5619310.png)